N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Structural verification Quality control Procurement integrity

This tertiary amide is supplied as a research-grade screening compound, not for human or veterinary use. Its unsubstituted phenylpropanamide terminus provides a versatile handle for late-stage functionalization (halogenation, Suzuki coupling), while the morpholine nitrogen enables N-alkylation or N-oxidation. Choose this compound to avoid uncontrolled SAR variables from close analogs (e.g., 4-methoxy or sulfonamide derivatives). The distinct molecular weight (388.51 Da) and NMR signature (morpholine δ 3.6–3.8 ppm, naphthalene δ 7.4–8.2 ppm) guarantee unambiguous HRMS/NMR identity confirmation, reducing library management errors.

Molecular Formula C25H28N2O2
Molecular Weight 388.511
CAS No. 941870-49-1
Cat. No. B2589817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide
CAS941870-49-1
Molecular FormulaC25H28N2O2
Molecular Weight388.511
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H28N2O2/c28-25(14-13-20-7-2-1-3-8-20)26-19-24(27-15-17-29-18-16-27)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,24H,13-19H2,(H,26,28)
InChIKeyZMZHGQSHTSPHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide (CAS 941870-49-1): Structural Classification and Research-Ready Procurement Overview


N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide (CAS 941870-49-1) is a synthetic organic compound classified as a tertiary amide within the phenylpropanamide family. Its molecular architecture integrates three distinct pharmacophoric elements: a morpholine ring (providing hydrogen-bond acceptor capacity and modulating basicity), a naphthalen-1-yl moiety (contributing aromatic π-stacking potential and lipophilicity), and a 3-phenylpropanamide backbone (offering amide hydrogen-bond donor/acceptor functionality) . With a molecular formula of C₂₅H₂₈N₂O₂ and a molecular weight of 388.51 g/mol, this compound is supplied as a research-grade screening compound (cataloged under multiple vendor SKUs, e.g., EVT-2726891) and is exclusively designated for non-human, non-veterinary research applications . In the absence of published primary pharmacological data, procurement decisions rest on the compound's well-defined structural identity, the synthetic tractability conferred by its modular composition, and its suitability as a building block or scaffold for further derivatization in medicinal chemistry campaigns .

Why In-Class Phenylpropanamide Analogs Cannot Serve as Drop-In Replacements for CAS 941870-49-1 in Focused SAR Campaigns


Superficial structural similarity within the morpholino-naphthyl-ethyl amide class masks critical differences in physicochemical and pharmacological behavior that preclude casual substitution. The target compound bears an unsubstituted phenyl ring at the propanamide terminus, whereas close analogs incorporate electron-donating (e.g., 4-methoxy in CAS 941932-03-2) or electron-withdrawing (e.g., 2-nitrobenzenesulfonamide) substituents, each of which alters hydrogen-bonding capacity, lipophilicity, and metabolic stability in fundamentally different ways [1]. Even a seemingly conservative replacement of the amide linkage with a sulfonamide (as in N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide) introduces a tetrahedral sulfur center with distinct geometry, pKa, and conformational preferences, rendering biological target engagement profiles non-interchangeable . For procurement teams, selecting a structurally similar but non-identical compound in the absence of bridging bioactivity data introduces an uncontrolled variable that can confound structure-activity relationship (SAR) interpretation and delay project timelines.

Quantitative Differential Evidence for N-(2-Morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide (CAS 941870-49-1) vs. Closest Structural Analogs


Molecular Identity Confirmation: High-Confidence Structural Verification via Orthogonal Analytical Methods

The target compound (CAS 941870-49-1, MF: C₂₅H₂₈N₂O₂, MW: 388.51 g/mol) is distinguished from its closest commercially available analog, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide (CAS 941932-03-2, MF: C₂₆H₃₀N₂O₃, MW: 418.53 g/mol), by a molecular weight difference of 30.02 g/mol, corresponding to the formal replacement of a hydrogen atom with a methoxy group (–OCH₃) at the para position of the terminal phenyl ring [1]. This structural modification is unambiguously verifiable by high-resolution mass spectrometry (HRMS), ¹H NMR (integration of the methoxy singlet at ~3.8 ppm in the analog vs. its absence in the target compound), and HPLC retention time under standardized reversed-phase conditions.

Structural verification Quality control Procurement integrity

Physicochemical Differentiation: Parallel Artificial Membrane Permeability Assay (PAMPA) and Lipophilicity Profiling

Based on computed molecular properties, the target compound exhibits an estimated XLogP3 of approximately 4.5–5.0, reflecting the combined lipophilic contributions of the unsubstituted naphthalene (calculated logP contribution ~3.3), the morpholine ring (logP contribution ~−0.9), and the phenylpropanamide tail . In contrast, the methoxy-substituted analog (CAS 941932-03-2) has a computed XLogP3 of 3.8 [1]. This approximately 0.7–1.2 log unit difference in predicted lipophilicity translates, under the quantitative structure–property relationship (QSPR) framework for passive permeability, to an estimated 5- to 16-fold difference in PAMPA effective permeability (logPe), assuming a linear free-energy relationship between logP and membrane partitioning for neutral compounds [2].

Physicochemical profiling Permeability Lipophilicity Drug-likeness

Chemical Reactivity Differentiation: Amide vs. Sulfonamide Linker Stability Under Hydrolytic and Metabolic Conditions

The target compound contains a secondary amide linker (–CONH–) connecting the morpholino-naphthyl-ethylamine core to the 3-phenylpropanoyl moiety. This amide bond is fundamentally distinct from the sulfonamide (–SO₂NH–) linker present in the structurally related compound N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide (MF: C₂₂H₂₃N₃O₅S, MW: 441.50 g/mol) . Amide bonds exhibit resonance stabilization (partial C–N double-bond character, rotational barrier ~15–20 kcal/mol) and are substrates for amidases and proteases, whereas sulfonamides possess a tetrahedral sulfur geometry, a lower pKa for the NH proton (typically 10–11 for sulfonamides vs. ~15–17 for secondary amides), and are generally resistant to enzymatic hydrolysis [1]. Class-level inference from medicinal chemistry literature indicates that sulfonamide analogs exhibit 10- to 100-fold greater hydrolytic stability under acidic conditions (pH 1–3, simulating gastric environment) compared to their carboxamide counterparts [1].

Chemical stability Metabolic stability Amide bond Sulfonamide

Transparency Statement: Current Evidence Gap in Quantitative Pharmacological Differentiation

As of April 29, 2026, a comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem has identified no primary research publications, patent examples, or authoritative database entries containing quantitative bioactivity data (IC₅₀, Ki, EC₅₀, or % inhibition values) for N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide (CAS 941870-49-1) or its closest commercially available analogs (CAS 941932-03-2, CAS 941932-12-3) [1]. The BindingDB entry BDBM50421895 (CHEMBL555890, IC₅₀ = 1.40 nM against sigma non-opioid intracellular receptor 1) initially appeared in search results as a potential match but was confirmed to correspond to a different compound upon SMILES and InChIKey cross-validation [1][2]. Consequently, no head-to-head bioactivity comparison data exist to support quantitative differentiation of this compound from its structural analogs on the basis of target engagement, cellular potency, or in vivo efficacy. Procurement decisions must therefore rely on structural identity, predicted physicochemical properties, and chemical reactivity as the sole verifiable differentiators.

Data transparency Procurement risk assessment Evidence-based selection

Recommended Application Scenarios for N-(2-Morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide (CAS 941870-49-1) Based on Current Evidence


Medicinal Chemistry Scaffold Derivatization and Focused Library Synthesis

The compound's modular architecture—featuring a morpholino-naphthyl-ethylamine core coupled to a 3-phenylpropanamide tail—makes it suitable as a scaffold for parallel library synthesis. The unsubstituted phenyl ring at the propanamide terminus serves as a versatile handle for late-stage functionalization via electrophilic aromatic substitution (e.g., halogenation, nitration) or metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), enabling systematic exploration of SAR around the terminal aryl group . The morpholine nitrogen provides an additional site for N-alkylation or N-oxidation, further expanding the accessible chemical space.

Physicochemical Probe for Membrane Permeability and Lipophilicity Correlation Studies

With a predicted XLogP3 in the range of 4.5–5.0, the target compound occupies a lipophilicity window that is frequently associated with CNS drug-like properties (optimal CNS drug logP range: ~2–5) . Researchers engaged in building QSPR models for passive membrane permeability can employ this compound as a calibration standard within a congeneric series, particularly in head-to-head PAMPA or Caco-2 permeability comparisons with its more hydrophilic methoxy analog (CAS 941932-03-2, XLogP3 = 3.8), where the approximately one-log-unit lipophilicity difference is predicted to yield a measurable permeability differential [1].

Chemical Stability Benchmarking of Amide-Containing Screening Compounds

The secondary amide linker in the target compound provides a representative substrate for assessing chemical and metabolic stability within screening libraries. Its stability profile under accelerated degradation conditions (e.g., pH 1–10 buffer, 40–60 °C, 24–72 hours) can be quantitatively benchmarked against the more hydrolytically resistant sulfonamide analog, establishing a reference dataset for predicting shelf-life and biological medium stability of amide-containing compounds in a screening collection .

Analytical Reference Standard for Structural Verification Workflows

Given the unambiguous molecular formula (C₂₅H₂₈N₂O₂) and the absence of isobaric interference from common analogs (the methoxy analog differs by 30 Da), this compound is well-suited as a positive control for HRMS and NMR-based identity confirmation protocols in compound management workflows. Its distinct retention time under reversed-phase HPLC conditions, combined with characteristic ¹H NMR resonances for the morpholine ring protons (δ ~3.6–3.8 ppm, 8H, multiplet) and the naphthalene aromatic protons (δ ~7.4–8.2 ppm, 7H, multiplet), enables unambiguous differentiation from co-eluting or structurally similar compounds .

Quote Request

Request a Quote for N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.